![molecular formula C4H9BO3 B2615327 [(E)-3-methoxyprop-1-enyl]boronic acid CAS No. 217459-68-2](/img/structure/B2615327.png)
[(E)-3-methoxyprop-1-enyl]boronic acid
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Description
“[(E)-3-methoxyprop-1-enyl]boronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to two oxygen atoms and one carbon atom . They were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates . The compound is a white to yellow solid .
Synthesis Analysis
Boronic acids, including “[(E)-3-methoxyprop-1-enyl]boronic acid”, can be synthesized through various processes. The synthetic processes used to obtain these active compounds are relatively simple and well known . Boronic acids were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates .
Molecular Structure Analysis
The molecular structure of “[(E)-3-methoxyprop-1-enyl]boronic acid” is characterized by the presence of a boronic acid moiety. Boronic acids primarily act as Lewis acids that accept electrons . In aqueous solution, most polymers containing boronic acid exist in an equilibrium between their triangular hydrophobic form and a tetrahedral hydrophilic form .
Chemical Reactions Analysis
Boronic acids, including “[(E)-3-methoxyprop-1-enyl]boronic acid”, can react with several chemical markers of disease such as reactive oxygen species (ROS), adenosine triphosphate (ATP), glucose, and reduced pH . They can also act as ligands for diols such as sialic acid .
Scientific Research Applications
- Alkynylboronates, including 3-METHOXY-1-PROPENYLBORONIC ACID , play a crucial role in regio- and stereoselective carbon-carbon bond-forming processes. Examples include enyne cross-metathesis and the Alder ene reaction .
- Protodeboronation involves the removal of a boron group from a boronic ester. While alkyl boronic esters are commonly functionalized, protodeboronation remains less explored. Recent research has reported catalytic protodeboronation of primary, secondary, and tertiary alkyl boronic esters using a radical approach .
Alkynylboronates in Carbon-Carbon Bond Formation
Protodeboronation in Organic Synthesis
properties
IUPAC Name |
[(E)-3-methoxyprop-1-enyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BO3/c1-8-4-2-3-5(6)7/h2-3,6-7H,4H2,1H3/b3-2+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPMDPYJIRRSHW-NSCUHMNNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CCOC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/COC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-3-methoxyprop-1-enyl]boronic acid |
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